molecular formula C4H7ClN2S B3049159 3-Methylisothiazol-4-amine hydrochloride CAS No. 1958100-55-4

3-Methylisothiazol-4-amine hydrochloride

Cat. No. B3049159
CAS RN: 1958100-55-4
M. Wt: 150.63
InChI Key: GRQHKXUKSZPBEN-UHFFFAOYSA-N
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Description

3-Methylisothiazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1958100-55-4 . It has a molecular weight of 150.63 and its molecular formula is C4H7ClN2S .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H7ClN2S . The average mass of this compound is 150.630 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Methylisothiazol-4-amine hydrochloride plays a role in various chemical synthesis processes. For instance, the preparation of 3-Methyl-5-nitroisothiazole from diazotised 5-amino-3-methylisothiazole has been demonstrated, leading to the creation of various derivatives like amides and nitriles (Walsh & Wooldridge, 1972). Additionally, the synthesis of 3-Methyl-4 H -isoxazol-5-one through a room temperature process and its coupling with diazotized substituted amine to form azo dyes highlights its application in green chemistry (Banpurkar, Wazalwar & Perdih, 2018).

Pharmacological Applications

In pharmacology, compounds related to this compound have been explored. For example, derivatives of this compound, such as 3-methoxy and 3-ethoxy analogues, have been synthesized for the study of their effects on GABA uptake mechanisms, showing potential in neurological research (Falch et al., 1999).

Biological and Environmental Impact

Studies on isothiazolinone biocides, which include derivatives of this compound, have been conducted to evaluate their cytotoxic effects and potential as biocides. These studies are crucial for understanding the environmental and biological implications of using such compounds (Arning et al., 2009).

Advanced Material Science

In material science, research into the synthesis and properties of this compound derivatives is ongoing. Studies exploring the electronic and spectral properties of these compounds contribute to the development of advanced materials with specific electronic and optical characteristics (Regiec & Wojciechowski, 2019).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

3-methyl-1,2-thiazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQHKXUKSZPBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1958100-55-4
Record name 4-Isothiazolamine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958100-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-1,2-thiazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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